
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one
説明
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. It is a synthetic compound of particular interest due to its wide range of applications in the fields of medicinal chemistry and organic synthesis. This compound has been extensively studied in recent years and has been found to be a promising agent for the treatment of various diseases.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Efficient synthesis methods have been developed for quinazolinone derivatives, including "6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one". These methods often involve reactions of chlorobenzamide with trifluoromethyl benzoyl chloride or similar compounds, utilizing condensing reactions to achieve high yields (Xu Li-feng, 2011).
Chemical Modifications : Researchers have explored the chemical modification of quinazolinone derivatives to enhance their biological properties. For instance, the introduction of various substituents through reactions with chloroacetyl chloride or morpholine has been studied to produce compounds with potential biological activities (M. Dadgar & N. Kalkhorani, 2015).
Biological and Pharmacological Activities
Anticancer Activity : The cytotoxic effects of quinazolinone derivatives against cancer cell lines such as MCF-7 and Hela have been investigated. Compounds derived from quinazolinone structures have shown promising cytotoxic activities, suggesting their potential as anticancer agents (F. Hassanzadeh et al., 2019).
Antimicrobial and Anti-inflammatory Properties : Several studies have focused on the antimicrobial, analgesic, and anti-inflammatory properties of quinazolinone derivatives. These compounds have demonstrated significant activities against various bacterial and fungal strains, as well as anti-inflammatory effects in preclinical models (B. Dash et al., 2017).
Targeted Drug Discovery
- EGFR-Tyrosine Kinase Inhibition : Research into the anticancer activity of quinazolinone derivatives has included the targeting of specific biological pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. By inhibiting this enzyme, quinazolinone derivatives have shown potential in the treatment of cancers that overexpress EGFR (M. Noolvi & H. Patel, 2013).
特性
IUPAC Name |
6-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMYDHZFIHOKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)
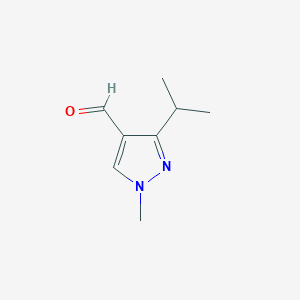

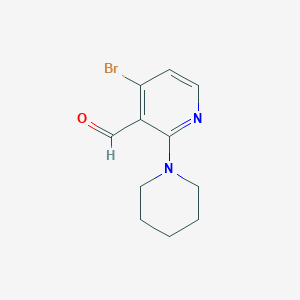
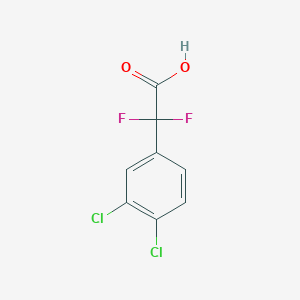
![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
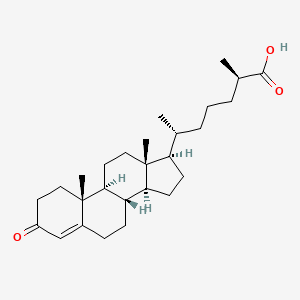
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
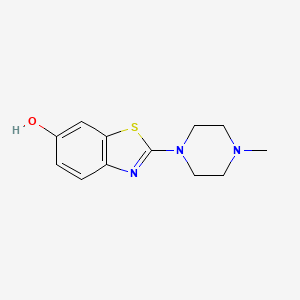
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)
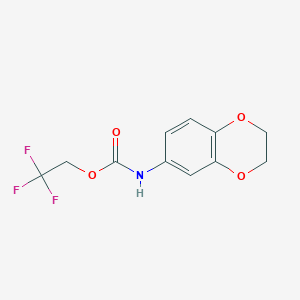
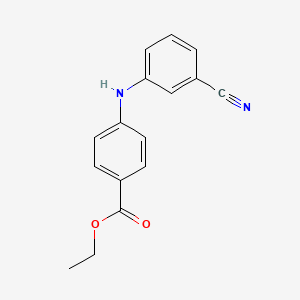
![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)